molecular formula C8H5BrClN B3026589 3-(Bromomethyl)-5-chlorobenzonitrile CAS No. 1021871-36-2

3-(Bromomethyl)-5-chlorobenzonitrile

Cat. No.: B3026589
CAS No.: 1021871-36-2
M. Wt: 230.49
InChI Key: WITIYKYPUAHWTR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 3-position and a chlorine atom at the 5-position. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-chlorobenzonitrile typically involves the bromination of 5-chlorobenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-chlorobenzonitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, ethers, or amines depending on the nucleophile used.

    Oxidation: Formation of 3-(carboxymethyl)-5-chlorobenzonitrile or 3-(formyl)-5-chlorobenzonitrile.

    Reduction: Formation of 3-(bromomethyl)-5-chloroaniline.

Scientific Research Applications

3-(Bromomethyl)-5-chlorobenzonitrile is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Used in the development of potential drug candidates due to its ability to form diverse derivatives.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzonitrile: Lacks the chlorine substituent, affecting its reactivity and applications.

    5-Chlorobenzonitrile: Lacks the bromomethyl group, limiting its use in certain synthetic applications.

    3-(Chloromethyl)-5-chlorobenzonitrile: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.

Uniqueness

3-(Bromomethyl)-5-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring

Properties

IUPAC Name

3-(bromomethyl)-5-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITIYKYPUAHWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289414
Record name 3-(Bromomethyl)-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-36-2
Record name 3-(Bromomethyl)-5-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021871-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 3) Triphenylphosphine (0.94 g) was suspended in acetonitrile (20 ml), bromine (0.19 ml) was added, and the mixture was stirred for 30 min. A solution (10 ml) of 3-chloro-5-(hydroxymethyl)benzonitrile (0.60 g) obtained in Step 2 in acetonitrile was added to the reaction mixture, and the mixture was stirred at 80° C. for 4 hr. The reaction solution was quenched with water, and the mixture was extracted with ethyl acetate. The extract was washed with aqueous sodium hydrogen carbonate solution and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was treated by basic silica gel chromatography (ethyl acetate:hexane=1:2) to give 3-(bromomethyl)-5-chlorobenzonitrile (0.31 g) as a white solid.
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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